molecular formula C10H9NO4 B2643736 6-Methoxy-benzooxazole-2-carboxylic acid methyl ester CAS No. 1803837-71-9

6-Methoxy-benzooxazole-2-carboxylic acid methyl ester

Cat. No.: B2643736
CAS No.: 1803837-71-9
M. Wt: 207.185
InChI Key: SNPLBAJDYLJPJQ-UHFFFAOYSA-N
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Description

6-Methoxy-benzooxazole-2-carboxylic acid methyl ester (CAS: 136663-23-5) is a heterocyclic organic compound with the molecular formula C10H9NO4. It features a benzoxazole core substituted with a methoxy group at the 6-position and a methyl ester at the 2-carboxylic acid position.

Properties

IUPAC Name

methyl 6-methoxy-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-13-6-3-4-7-8(5-6)15-9(11-7)10(12)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPLBAJDYLJPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-benzooxazole-2-carboxylic acid methyl ester typically involves the reaction of 6-methoxybenzooxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-benzooxazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-benzooxazole-2-carboxylic acid methyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-Methoxy-benzooxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 6-Bromobenzooxazole-2-carboxylic Acid Methyl Ester (CAS: MFCD09832203)
  • Structure : Bromine replaces the methoxy group at the 6-position.
  • Synthesis : Derived from brominated precursors, often via nucleophilic substitution .
  • Applications : Used in cross-coupling reactions for drug discovery due to bromine's reactivity .
(b) Ethyl 2-Methylbenzo[d]thiazole-6-carboxylate (CAS: CTK8B9990)
  • Structure : Benzothiazole core with a methyl group at the 2-position and an ethyl ester at the 6-position.
  • Properties : Higher lipophilicity compared to methyl esters, influencing bioavailability in medicinal chemistry .
(c) Methyl 6-Methylbenzo[d]thiazole-2-carboxylate (CAS: Not specified)
  • Structure : Methyl substituent at the 6-position on a benzothiazole ring.
  • Applications : Explored in fluorescent probes and agrochemicals due to enhanced electron-donating effects .

Physicochemical and Electronic Properties

Compound Substituent (Position) Solubility Stability Factors
6-Methoxy-benzooxazole-2-Me ester -OCH3 (6) Organic solvents π-delocalization, anomeric effects
6-Bromobenzooxazole-2-Me ester -Br (6) Moderate in DCM Halogen bonding, steric hindrance
Ethyl 2-Me-benzothiazole-6-COOEt -CH3 (2) Ethanol, DMSO Increased steric bulk

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH3) enhances electron density, improving reactivity in nucleophilic substitutions, whereas bromine (-Br) facilitates electrophilic reactions .
  • Ester Chain Length : Methyl esters (e.g., target compound) exhibit lower molecular weight and higher volatility compared to ethyl esters, affecting chromatographic behavior .

Biological Activity

6-Methoxy-benzooxazole-2-carboxylic acid methyl ester (MBME) is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.1854 g/mol
  • Functional Groups : Contains a methoxy group and an ester functional group, which contribute to its reactivity and biological interactions.

The biological activity of MBME is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the active carboxylic acid that interacts with enzymes and receptors. Key pathways include:

  • Enzyme Inhibition : MBME may inhibit enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It can modulate receptor activity, influencing various physiological processes such as inflammation and pain response .

Biological Activities

Research indicates that MBME exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have shown that MBME can reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against various pathogens, indicating its potential as an antimicrobial agent .
  • Anticancer Potential : Preliminary studies suggest that MBME may inhibit the proliferation of certain cancer cell lines, although further research is needed to establish its efficacy and mechanism .

In Vitro Studies

In vitro studies have provided insights into the biological activities of MBME:

StudyFindings
Demonstrated enzyme inhibition in metabolic pathways.
Showed significant antimicrobial activity against specific bacterial strains.
Indicated potential anticancer effects on human cancer cell lines.

Case Studies

  • Anti-inflammatory Activity : A study assessed the effects of MBME on inflammatory cytokines in human cell lines. Results indicated a significant reduction in TNF-alpha and IL-6 levels, supporting its use as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, MBME exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Cancer Cell Proliferation : In assays involving breast cancer cell lines, MBME reduced cell viability by 50% at concentrations of 20 µM after 48 hours of treatment, suggesting promising anticancer properties.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MBME, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
6-Methoxy-benzooxazole-2-carboxylic acidLacks ester groupLimited bioactivity
6-Methoxy-benzooxazole-2-carbinolAlcohol instead of esterDifferent interaction profile
Benzooxazole-2-carboxylic acid methyl esterLacks methoxy groupReduced potency

MBME's combination of methoxy and ester groups allows for enhanced reactivity and biological activity compared to these similar compounds .

Q & A

Q. How can computational chemistry predict the photophysical properties of this compound for materials science applications?

  • Methodological Answer :
  • TD-DFT Calculations : Simulate UV-Vis absorption/emission spectra to assess fluorescence potential .
  • Solvatochromism Studies : Evaluate solvent effects on λₐ₆ₛ using polarizable continuum models (PCM) .

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